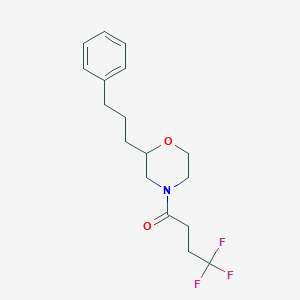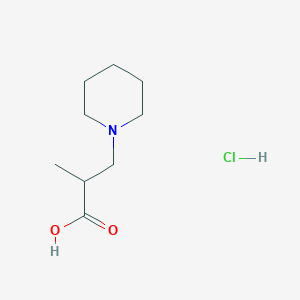
2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has gained popularity in the scientific community due to its unique chemical properties. TFMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The mechanism of action of 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine is primarily mediated through its interaction with serotonin receptors in the brain. This compound is a partial agonist of the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior. By binding to these receptors, this compound can modulate the activity of serotonin in the brain, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and humans. These effects include changes in mood, cognition, and behavior, as well as alterations in heart rate, blood pressure, and body temperature. This compound has also been shown to produce hallucinogenic effects in some individuals, although the exact mechanism of these effects is not fully understood.
実験室実験の利点と制限
One of the main advantages of using 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied in animal models and humans, and its effects on serotonin receptors are well understood. This makes this compound a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using this compound in lab experiments is its potential for producing hallucinogenic effects, which can complicate data interpretation and may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine. One area of interest is the development of new drugs that target serotonin receptors, based on the pharmacological profile of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter release and neuronal activity.
合成法
The synthesis of 2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine involves the reaction of 3-phenylpropanol with trifluoroacetic anhydride in the presence of morpholine. The reaction is carried out under controlled conditions and yields this compound as the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
2-(3-phenylpropyl)-4-(4,4,4-trifluorobutanoyl)morpholine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of serotonin receptors in the brain. In pharmacology, this compound has been used as a reference compound for the development of new drugs that target serotonin receptors.
特性
IUPAC Name |
4,4,4-trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO2/c18-17(19,20)10-9-16(22)21-11-12-23-15(13-21)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEZKOFLCWFCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(F)(F)F)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6107374.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6107386.png)
![2-{[2-(4-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6107395.png)
![1-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B6107402.png)
![N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6107413.png)
![1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6107424.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6107427.png)
![N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107433.png)
![{3-(3-chlorobenzyl)-1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6107436.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6107440.png)
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6107458.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6107469.png)
![N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6107470.png)